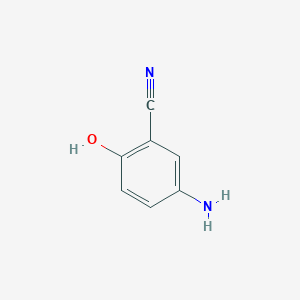

5-Amino-2-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOIPFLGXRQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986970 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-58-6 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-Amino-2-hydroxybenzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-hydroxybenzonitrile

Introduction

This compound is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) functional groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The strategic placement of these groups allows for a variety of chemical transformations, influencing its reactivity, binding interactions, and overall utility.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in different environments, dictating its solubility, stability, and suitability for various reaction conditions. This guide provides a comprehensive overview of these characteristics, offering both foundational data and practical experimental insights for professionals in drug development and scientific research.

Molecular Identity and Structural Elucidation

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. These identifiers are crucial for unambiguous documentation and sourcing.

-

IUPAC Name : this compound

The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior and interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in a biological system and during chemical synthesis. The table below summarizes the key computed and observed properties for this compound.

| Property | Value | Source |

| Physical Form | White powder / Solid | [1] |

| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 181.3 ± 25.1 °C | [2] |

| LogP (Octanol/Water Partition) | 0.54 | [2] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

Expert Insights:

-

Boiling and Flash Points : The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the amino and hydroxyl groups. The high flash point suggests the compound is not highly flammable under standard conditions.[4]

-

Density : The density, greater than that of water, is typical for a substituted aromatic compound of this molecular weight.

-

LogP : The LogP value of 0.54 indicates that the compound is relatively hydrophilic. This suggests a preference for aqueous environments over lipid-rich environments, a key consideration in drug design for predicting absorption and distribution.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a compound. The functional groups of this compound give rise to a characteristic spectral fingerprint.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).[6][7]

-

UV-Visible (UV-Vis) Spectroscopy : The aromatic system constitutes a chromophore that absorbs UV light. The presence of auxochromes (the -OH and -NH₂ groups) is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzonitrile. These electronic transitions provide information about the conjugated system of the molecule.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will provide information on the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a broad singlet for the two amino protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.[10]

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group will have a characteristic chemical shift around 115-125 ppm. The aromatic carbons will appear in the 100-160 ppm region, with the carbons attached to the hydroxyl and amino groups showing distinct shifts due to their electronic effects.[11][12]

-

Experimental Protocol: Isothermal Shake-Flask Solubility Assay

Determining a compound's solubility is a cornerstone of pre-formulation and process development. The isothermal shake-flask method is a reliable "gold standard" for this purpose.

Causality : This method is chosen for its ability to ensure that the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility. The inclusion of a preliminary screening step optimizes the amount of compound used, preventing waste.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

System Preparation : Prepare stock solutions and a calibration curve for this compound in a suitable diluent (e.g., acetonitrile/water) for the chosen analytical method (e.g., HPLC-UV).

-

Sample Preparation : Add an excess of solid this compound to several vials containing a precise volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.). The excess solid ensures that saturation is reached.

-

Equilibration : Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation : Remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid material, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Quantification : Accurately dilute the filtered supernatant with the analytical diluent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

-

Calculation : Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Stability, Storage, and Safe Handling

Understanding a compound's stability is crucial for ensuring its integrity during storage and use.

-

Stability : Aromatic amines and phenols can be susceptible to oxidation, which may be catalyzed by light or trace metals. Degradation could potentially involve oxidation of the amino or hydroxyl groups.[13][14] It is advisable to protect the compound from prolonged exposure to light and air.

-

Storage : For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[15][16]

-

Safe Handling :

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][17]

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][18]

-

First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[15][16][18]

-

Significance in Research and Drug Development

The physicochemical properties of this compound directly impact its utility as a synthetic intermediate.

-

Reactivity : The amino and hydroxyl groups can be readily functionalized, allowing for the construction of diverse molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.

-

Solubility and LogP : Its moderate hydrophilicity (LogP of 0.54) is a favorable starting point for drug candidates, as it balances the aqueous solubility needed for bioavailability with the lipophilicity required to cross cell membranes.

-

Hydrogen Bonding : The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -N of the nitrile) makes this molecule an excellent fragment for designing ligands that interact with biological targets such as enzymes and receptors.

References

- Journal of Chemical & Engineering Data. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

American Elements. (n.d.). 2-Amino-5-hydroxybenzonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(cyanomethyl)-3-hydroxybenzonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-2-Amino-5-hydroxybenzonitrile. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV–Vis spectra. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-hydroxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Hydroxybenzonitrile, 98% 5 g. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:87029-84-3 | Chemsrc [chemsrc.com]

- 3. americanelements.com [americanelements.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Benzonitrile, 2-amino- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

5-Amino-2-hydroxybenzonitrile CAS number 87029-84-3

An In-depth Technical Guide to 5-Amino-2-hydroxybenzonitrile (CAS: 87029-84-3)

Abstract: This whitepaper provides a comprehensive technical overview of this compound, a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a versatile chemical intermediate, its unique arrangement of amino, hydroxyl, and nitrile functional groups offers a valuable scaffold for the synthesis of complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1] This guide delves into its core chemical and physical properties, outlines a robust synthetic pathway, details rigorous analytical methodologies for characterization, discusses its applications, and provides essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to effectively utilize this compound in their work.

Introduction and Molecular Overview

This compound is an organic compound characterized by a benzene ring substituted with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group.[1] This substitution pattern makes it a derivative of salicylonitrile (2-hydroxybenzonitrile) and positions it as a valuable building block in organic synthesis. The interplay of its functional groups—the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-withdrawing nitrile group—governs its reactivity and makes it a precursor for a diverse range of chemical transformations.[1] Its potential to participate in hydrogen bonding influences its solubility and physical properties.[1]

The primary utility of this compound lies in its role as a chemical intermediate.[1] In the pharmaceutical industry, for example, it serves as a foundational element for constructing more complex active pharmaceutical ingredients (APIs). The strategic placement of reactive sites allows for selective functionalization, enabling the synthesis of targeted drug molecules.[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 87029-84-3 | [1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₆N₂O | [1][3][4][5][6][8][10][11] |

| Molecular Weight | 134.14 g/mol | [3][4][6][8][10][11] |

| Appearance | White to off-white solid/powder | [1][4][11] |

| Melting Point | 162 - 166 °C | [11] |

| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Low solubility in water | [11] |

| Flash Point | 181.3 ± 25.1 °C | [3] |

| LogP | 0.54 | [3] |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes may exist, a common and logical pathway to this compound involves the reduction of its nitro precursor, 2-Hydroxy-5-nitrobenzonitrile. This transformation is a standard procedure in organic chemistry, valued for its high efficiency and selectivity.

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile

This protocol describes a representative lab-scale synthesis. The causality behind this choice is the reliability of stannous chloride (SnCl₂) in acidic media for the selective reduction of aromatic nitro groups without affecting the nitrile or hydroxyl functionalities.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid (HCl). The addition should be done portion-wise to control the initial exothermic reaction.

-

Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build an unambiguous structural profile.

Caption: Integrated workflow for the analytical validation of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (hydroxyl) | ~3200-3600 (broad) | Confirms the presence of the hydroxyl group.[12] |

| N-H Stretch (amino) | ~3300-3500 (two sharp peaks) | Indicates a primary amine (-NH₂) group.[12] |

| C≡N Stretch (nitrile) | ~2200-2260 (sharp, intense) | A clear and strong indicator of the nitrile group.[12] |

| C=C Stretch (aromatic) | ~1450-1600 | Confirms the benzene ring backbone. |

| N-H Bend (amino) | ~1580-1650 | Complements the N-H stretching data.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Expected signals include:

-

A broad singlet for the phenolic -OH proton.

-

A broad singlet for the two -NH₂ protons.

-

Three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring, with characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Seven signals are expected: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. For this compound (C₇H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z ratio corresponding to its exact mass (134.0480 g/mol ).[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly valuable intermediate.[1]

-

Pharmaceutical Synthesis: The amino and hydroxyl groups serve as handles for further chemical modifications, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for building complex molecular architectures. It is a potential precursor for synthesizing heterocyclic compounds like quinazolines, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[13]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides.[1]

-

Dye Manufacturing: The aromatic amine structure is a classic component of azo dyes and other colorants.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Classification: The compound is classified as an eye irritant.[14] General advice suggests it may cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] In case of dust formation, use an appropriate particle respirator.[15]

-

First Aid Measures:

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

-

-

Storage: Store in a cool, dry, and well-ventilated area.[11] Keep the container tightly sealed to prevent moisture absorption and away from heat, open flames, and direct sunlight.[11] It should be stored away from incompatible substances like strong oxidizing agents.[11][17]

Conclusion

This compound (CAS: 87029-84-3) is a chemical intermediate with significant potential, primarily driven by its versatile trifunctional structure. This guide has provided a detailed technical framework covering its properties, a reliable synthetic approach, and a multi-faceted analytical strategy for its validation. For researchers in organic synthesis and medicinal chemistry, this compound represents a key building block for the discovery and development of novel molecules. Adherence to the outlined safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

- This compound | CAS#:87029-84-3 | Chemsrc. (n.d.).

- This compound - Methylamine Supplier. (n.d.).

- This compound - CymitQuimica. (n.d.).

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- CAS 87029-84-3: this compound | CymitQuimica. (n.d.).

- MSDS of this compound. (n.d.).

- CAS 87029-84-3 | this compound Supplier - Clinivex. (n.d.).

- 87029-84-3 | MFCD01646169 | this compound. (n.d.).

- 87029-84-3 Cas No. | this compound - Matrix Scientific. (n.d.).

- CAS No. 87029-84-3 Specifications - Ambeed.com. (n.d.).

- This compound (1 x 100 mg) - Reagentia. (n.d.).

- This compound | C7H6N2O | CID 817719 - PubChem - NIH. (n.d.).

- This compound - LookChem. (n.d.).

- This compound(67608-58-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- This compound(87029-84-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- This compound | 87029-84-3 - ChemicalBook. (n.d.).

- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. (n.d.).

- literature review on 2-Hydroxybenzonitrile synthesis - Benchchem. (n.d.).

- Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile. (n.d.).

- 5-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 53400683 - PubChem - NIH. (n.d.).

- 5-Amino-2-chloro-4-hydroxybenzonitrile | C7H5ClN2O | CID 53418343 - PubChem. (n.d.).

- 2-Hydroxybenzonitrile, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).

- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1).

- This compound - CAS:87029-84-3 - Sunway Pharm Ltd. (n.d.).

- [13C6]-2-Amino-5-hydroxybenzonitrile | 116423-58-6 unlabeled | Building blocks. (n.d.).

- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. (n.d.).

- 2-Hydroxybenzonitrile 99 611-20-1 - Sigma-Aldrich. (n.d.).

- Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. (n.d.).

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. (n.d.).

- Benzonitrile, 2-hydroxy- - the NIST WebBook. (n.d.).

- IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate. (n.d.).

- 2-Cyanophenol – Chem-Impex. (n.d.).

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.).

- Preparation method of aminobenzonitrile - Eureka | Patsnap. (n.d.).

- 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem. (n.d.).

- Benzonitrile, 2-hydroxy- - the NIST WebBook. (n.d.).

- Synthesis of p-hydroxybenzonitrile - PrepChem.com. (n.d.).

- Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. (n.d.).

Sources

- 1. CAS 87029-84-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:87029-84-3 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 87029-84-3 | MFCD01646169 | this compound [aaronchem.com]

- 6. 87029-84-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 87029-84-3 [chemicalbook.com]

- 10. This compound - CAS:87029-84-3 - Sunway Pharm Ltd [3wpharm.com]

- 11. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. capotchem.cn [capotchem.cn]

- 16. CAS No. 87029-84-3 Specifications | Ambeed [ambeed.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Amino-2-hydroxybenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Amino-2-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in pharmaceutical and chemical synthesis. This document delves into the compound's discovery and history, its physicochemical properties, detailed synthetic protocols, and its current and prospective applications in drug development and other industrial sectors.

Executive Summary

This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique trifunctionality makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. While its specific discovery date is not prominently documented in readily available historical literature, its synthetic routes and utility as a chemical building block are well-established. This guide aims to be a critical resource for researchers, chemists, and professionals in the field of drug discovery and chemical manufacturing by consolidating key technical information and outlining its potential.

Discovery and History

The precise first synthesis of this compound is not clearly documented in seminal 19th or early 20th-century chemical literature. However, the development of synthetic routes to related aminobenzonitriles and hydroxybenzonitriles has a long history. The preparation of 2-hydroxybenzonitrile (salicylonitrile) from salicylaldehyde was described as early as 1893 by Victor Meyer.[1] General methods for the synthesis of aminobenzonitriles, often through the reduction of their nitro precursors, were also being developed during this period.

It is highly probable that this compound was first synthesized as an intermediate in academic or industrial research focused on substituted benzonitriles. Its primary and most practical route of synthesis involves the reduction of 2-hydroxy-5-nitrobenzonitrile. The parent nitro compound, 2-hydroxy-5-nitrobenzonitrile, is a known chemical entity, and its synthesis would have paved the way for the preparation of its amino derivative.[2]

While a singular "discovery" paper may be elusive, the compound's significance lies in its utility, which has become more apparent with the advancement of synthetic methodologies and the increasing demand for novel molecular scaffolds in various fields, most notably in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| CAS Number | 87029-84-3 | [2] |

| Appearance | Solid, White powder | [3] |

| Purity | Typically >97% | [3] |

| InChI Key | CKAOIPFLGXRQSV-UHFFFAOYSA-N | [4] |

Spectroscopic Data: While a dedicated publication detailing a full spectroscopic characterization was not found in the search, typical spectral features can be predicted based on its structure. The 1H NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The IR spectrum would exhibit characteristic peaks for the nitrile (C≡N), hydroxyl (O-H), and amino (N-H) functional groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 2-hydroxy-5-nitrobenzonitrile.

Synthetic Pathway

The general synthetic scheme involves the reduction of the nitro group to an amino group.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction of 2-hydroxy-5-nitrobenzonitrile

This protocol is a generalized procedure based on common reduction methods for aromatic nitro compounds.

Materials:

-

2-hydroxy-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Hydrogen gas (H₂) source (if using Pd/C)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure using Stannous Chloride:

-

In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzonitrile in ethanol or ethyl acetate.

-

Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Procedure using Catalytic Hydrogenation:

-

Dissolve 2-hydroxy-5-nitrobenzonitrile in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the product.

Applications in Drug Discovery and Chemical Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

Precursor for Heterocyclic Scaffolds

The amino and nitrile groups in this compound are suitably positioned for the construction of fused heterocyclic systems, particularly quinazolines and their derivatives. Quinazolines are a prominent class of compounds in medicinal chemistry with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of an aminobenzonitrile with various electrophiles can lead to the formation of the quinazoline ring system.

Caption: Role of this compound in the synthesis of quinazoline derivatives.

Synthesis of Azo Dyes

The amino group on the aromatic ring can be diazotized and then coupled with a suitable coupling component to form azo dyes. The presence of the hydroxyl and nitrile groups can influence the color and fastness properties of the resulting dyes. This application is analogous to the use of other aminophenols in the dye industry.

Potential Pharmacological Significance of Derivatives

While specific pharmacological studies on derivatives of this compound are not extensively reported, the broader class of aminonitriles has been investigated for various biological activities. For instance, some aminophenoxazinones, which can be conceptually derived from aminophenols, have shown promising anticancer, antibacterial, and antifungal activities.[5] Furthermore, substituted aminonitriles are being explored as potential ligands for G protein-coupled receptors (GPCRs), enzyme inhibitors, and ion channel modulators.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant.[4]

-

Hazard Statements: Causes serious eye irritation.[4]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the latest MSDS provided by the supplier.[6][7]

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate with established synthetic routes and significant potential for further application. Its utility as a precursor for complex heterocyclic structures, particularly in the realm of medicinal chemistry, warrants continued investigation. Future research should focus on exploring the synthesis and pharmacological evaluation of a wider range of derivatives of this compound to unlock its full potential in drug discovery. Furthermore, a more thorough investigation into its historical origins could provide valuable context for its development and application. The detailed synthetic protocols and compiled properties within this guide are intended to facilitate and inspire further research and development involving this promising molecule.

References

- Meyer, V. (1893). Chemische Berichte, 26, 1254.

- Sigma-Aldrich. Safety Data Sheet for this compound.

- PubChem. Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile.

- CymitQuimica. This compound.

- Google Patents.

- Echemi.

- Chemsrc. This compound | CAS#:87029-84-3.

- MDPI. Pharmacological Activities of Aminophenoxazinones.

- Google Patents.

- Fisher Scientific.

Sources

- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. This compound | CAS#:87029-84-3 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

Structural Elucidation and Characterization of 5-Amino-2-hydroxybenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the definitive structural elucidation and physicochemical characterization of 5-Amino-2-hydroxybenzonitrile (CAS No: 87029-84-3). As a trifunctional aromatic compound, its unique arrangement of amino, hydroxyl, and nitrile groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its structure and properties is paramount for its effective use in research and development.

This document moves beyond a simple listing of techniques, offering insights into the rationale behind experimental choices and presenting a self-validating system of protocols. The aim is to equip researchers with the knowledge to confirm the identity, purity, and stability of this compound with a high degree of confidence.

Compound Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white to brown powder.[2][3] Its structure incorporates key functional groups that dictate its chemical reactivity and are the focus of the characterization techniques detailed herein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O | [2][4][5] |

| Molecular Weight | 134.14 g/mol | [4][5][6] |

| Appearance | Solid, White powder | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [4] |

| Flash Point | 181.3 ± 25.1 °C | [4] |

| CAS Number | 87029-84-3 |[2][4][5][7] |

The Analytical Workflow: An Integrated Approach

The structural confirmation of a molecule like this compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this process is to first confirm the presence of key functional groups and the overall molecular weight, followed by a detailed mapping of the atomic connectivity.

Sources

A Technical Guide to the Theoretical & Computational Modeling of 5-Amino-2-hydroxybenzonitrile

Preamble: The Rationale for Computational Scrutiny

In modern drug discovery and materials science, the predictive power of computational chemistry is indispensable. It allows us to perform an in silico dissection of a molecule, revealing its intrinsic electronic properties, structural dynamics, and potential for interaction with biological targets long before a physical sample is synthesized. 5-Amino-2-hydroxybenzonitrile (5,2-AHB), a small aromatic molecule with the formula C₇H₆N₂O, represents a scaffold of significant interest.[1][2] Its constituent functional groups—a nucleophilic amino group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing nitrile group—imply a rich and complex chemical character.

Derivatives of benzonitriles and aminophenols are prevalent in medicinal chemistry, with known applications as enzyme inhibitors and synthetic precursors to a wide range of pharmaceuticals.[3][4] Specifically, the 2-hydroxybenzonitrile framework is a precursor to molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[3] Understanding the fundamental quantum mechanical and interactive properties of 5,2-AHB is therefore a critical first step in harnessing its potential.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a computational investigation, beginning with the analysis of a single molecule in isolation to understand its inherent properties, and progressing to the simulation of its behavior within a complex biological system. We will not merely list protocols; we will delve into the causality behind each computational choice, providing the reader with a framework for applying these techniques to novel small molecules of interest.

Part I: Quantum Chemical Analysis — The Molecule in Isolation

Before we can predict how a molecule will behave in a complex environment like a protein's active site, we must first understand its intrinsic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for this analysis. DFT is a computational method that models the electronic structure of a molecule to determine its energy and properties, offering a favorable balance between accuracy and computational cost for systems of this size.[5][6]

Geometric Structure Optimization: Finding the Ground State

The foundational step of any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is not a trivial pursuit; the molecule will naturally adopt the conformation that minimizes its potential energy.

Causality of Method Selection: We employ DFT with the B3LYP hybrid functional and a Pople-style basis set such as 6-311G(d,p).[7][8] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that incorporates a portion of exact Hartree-Fock exchange, providing a high-quality description of molecular geometries for a vast range of organic compounds.[9] The 6-311G(d,p) basis set is sufficiently flexible, incorporating polarization functions (d,p) on heavy atoms and hydrogens, respectively, to accurately model the anisotropic distribution of electrons in bonds and lone pairs.

An optimized structure is confirmed when a subsequent vibrational frequency calculation yields no imaginary frequencies, which would otherwise indicate a transition state or a higher-energy conformation rather than a true energy minimum.[8]

Data Presentation: Predicted Physicochemical & Structural Parameters

Below are the fundamental properties of 5,2-AHB alongside predicted geometric parameters derived from DFT calculations on analogous structures.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Solid, White/Off-white powder | [1][2] |

| Melting Point | 162 - 166 °C | [2] |

| Predicted Bond Lengths (Å) | (Analog) | |

| C≡N (Nitrile) | ~1.15 - 1.16 | [10] |

| C-OH (Phenolic) | ~1.36 - 1.37 | [11] |

| C-NH₂ (Aromatic Amine) | ~1.38 - 1.40 | [12] |

| Predicted Bond Angles (°) | (Analog) | |

| C-C-C (Aromatic Ring) | ~119 - 121 | [10] |

| C-C≡N | ~178 - 180 | [13] |

Note: Predicted values are based on published data for structurally similar compounds and serve as a validated estimation for 5,2-AHB.

Vibrational Spectroscopy: The Molecular Fingerprint

Theoretical vibrational analysis serves a dual purpose: it confirms the stability of the optimized geometry and allows for the assignment of experimental infrared (IR) and Raman spectra. The C≡N stretching vibration, in particular, is a sensitive probe of the local molecular environment.[14]

Causality of Analysis: By calculating the harmonic vibrational frequencies at the same level of theory as the optimization (B3LYP/6-311G(d,p)), we can predict the molecule's IR and Raman spectra.[8] Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[13]

Data Presentation: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |

| N-H₂ (Amino) | Asymmetric & Symmetric Stretch | ~3500 - 3300 | Two distinct, sharp bands in the IR.[8] |

| O-H (Phenolic) | Stretch | ~3300 - 3100 | Broad band due to potential H-bonding. |

| C≡N (Nitrile) | Stretch | ~2240 - 2220 | A very sharp, intense band in the IR and Raman.[10] |

| C=C (Aromatic) | Stretch | ~1600 - 1450 | Multiple bands characteristic of the benzene ring. |

| C-N (Amino) | Stretch | ~1340 - 1250 | Medium intensity band. |

| C-O (Phenolic) | Stretch | ~1260 - 1180 | Strong intensity band in the IR. |

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic).

Causality of Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[7] A small energy gap suggests that the molecule is easily polarizable and chemically reactive, often termed a "soft" molecule.[11] Conversely, a large gap indicates high kinetic stability and low reactivity ("hard" molecule).[11] This analysis helps predict how the molecule will participate in charge-transfer interactions.

Data Presentation: Key Quantum Chemical Descriptors

| Parameter | Symbol | Significance | Typical Value (eV) |

| HOMO Energy | E_HOMO | Electron-donating ability (ionization potential) | ~ -6.1 to -5.8 |

| LUMO Energy | E_LUMO | Electron-accepting ability (electron affinity) | ~ -2.2 to -1.8 |

| HOMO-LUMO Gap | ΔE | Chemical reactivity and kinetic stability | ~ 3.9 to 4.1 |

| Chemical Hardness | η | Resistance to change in electron distribution (η = ΔE / 2) | ~ 1.95 to 2.05 |

| Electronegativity | χ | Ability to attract electrons (χ = -(E_HOMO + E_LUMO) / 2) | ~ 3.95 to 4.05 |

| Electrophilicity Index | ω | Global electrophilic nature (ω = χ² / 2η) | ~ 4.0 to 4.2 |

Note: Typical values are derived from DFT studies on similar substituted benzonitriles and serve as reliable estimates.[7][11]

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

While FMOs describe orbital-based reactivity, the Molecular Electrostatic Potential (MEP) provides a more intuitive, color-coded map of charge distribution. It illustrates the regions of a molecule that are attractive or repulsive to a positive point charge.

Causality of Analysis: The MEP map is invaluable for predicting sites for electrophilic and nucleophilic attack.[7]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 5,2-AHB, these would be concentrated around the phenolic oxygen and the nitrogen of the nitrile group.

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl and amino groups.

This visual tool provides immediate insight into the molecule's hydrogen bonding capabilities and non-covalent interaction hotspots.

Part II: Simulating Biological Interactions — The Molecule in a System

Having characterized the intrinsic properties of 5,2-AHB, we now turn to predicting its behavior in a biological context. Molecular docking and molecular dynamics simulations are the cornerstone techniques for this purpose.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like 5,2-AHB) when bound to another (a receptor, typically a protein).[15]

Causality of Method Selection: Given that derivatives of similar scaffolds show anti-inflammatory activity, a relevant target is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The docking process involves:

-

Receptor Preparation: Obtaining a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, removing water molecules, and defining the binding site.

-

Ligand Preparation: Generating a low-energy 3D conformation of 5,2-AHB, as determined by our earlier DFT optimization.

-

Docking Simulation: Using a scoring algorithm to systematically fit the ligand into the receptor's active site in numerous conformations and calculating the most probable binding pose based on a score that estimates binding free energy. A more negative score typically indicates a stronger predicted interaction.[15]

The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the best-fit pose, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements and interactions of atoms and molecules over time, allowing us to assess the stability of the docked complex in a simulated physiological environment.[16][17]

Causality of Analysis: An MD simulation of the 5,2-AHB/COX-2 complex, typically run for a duration of 100 nanoseconds or more, provides crucial insights.[17] Key metrics to analyze include:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable, converging RMSD plot suggests the complex is structurally stable.[15]

-

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site can suggest flexibility and potential instability in ligand binding.

MD simulations validate the docking results by confirming whether the predicted binding pose is maintained over time in a dynamic, solvated system.

Part III: Visualizations & Methodologies

Molecular Structure and Computational Workflows

Visual aids are essential for conceptualizing complex molecular structures and computational processes.

Caption: Ball-and-stick model of this compound.

Caption: Overall workflow for the computational modeling of 5,2-AHB.

Experimental Protocols

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian[7]). The route section should specify the desired calculation: #p B3LYP/6-311G(d,p) Opt Freq.

-

B3LYP/6-311G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Submit the calculation to a high-performance computing cluster.

-

Analysis of Results:

-

Optimization Convergence: Verify that the optimization has converged by checking the output file for four "YES" criteria.

-

Vibrational Frequencies: Examine the frequency output. Confirm the absence of imaginary frequencies (listed as negative values), which validates the structure as a true energy minimum.

-

Data Extraction: Extract optimized Cartesian coordinates, bond lengths, bond angles, Mulliken atomic charges, and thermodynamic properties (enthalpy, Gibbs free energy).

-

Visualization: Visualize the optimized geometry, HOMO/LUMO orbitals, and the MEP surface using the generated checkpoint file.

-

Protocol 2: Molecular Docking Workflow (using AutoDock Vina as an example)

-

Receptor Preparation:

-

Download the PDB file for the target protein (e.g., COX-2, PDB ID: 5KIR).

-

Using preparation software (e.g., AutoDockTools), remove water molecules and co-crystalized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5,2-AHB (.mol2 or .pdb file).

-

Using AutoDockTools, assign rotatable bonds and merge non-polar hydrogens.

-

Save the prepared ligand in .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for the docking simulation. This box should encompass the entire active site of the receptor. Center the grid on the co-crystalized ligand's position if available.

-

-

Configuration and Execution:

-

Create a configuration file (conf.txt) specifying the file paths for the receptor, ligand, and the coordinates and dimensions of the grid box.

-

Execute the docking run from the command line: vina --config conf.txt --log log.txt.

-

-

Analysis of Poses:

-

The software will output several binding poses, ranked by their binding affinity score (in kcal/mol).

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) along with the receptor.

-

Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the active site residues.

-

Conclusion and Future Outlook

This guide has outlined a comprehensive, first-principles approach to characterizing this compound using modern computational tools. Through DFT, we can elucidate its fundamental electronic structure, reactivity, and spectroscopic signature. By progressing to molecular docking and dynamics, we can generate testable hypotheses about its potential to interact with specific biological targets.

The theoretical data presented herein—from the predicted vibrational frequencies to the simulated binding mode in COX-2—provides a robust foundation for future empirical work. The logical next steps would involve the synthesis of 5,2-AHB, experimental validation of its structure and spectroscopic properties via FT-IR, FT-Raman, and NMR, followed by in vitro assays to test the computationally predicted biological activity. This synergy between theoretical modeling and experimental validation represents the pinnacle of efficient and rational molecular design in the 21st century.

References

-

Saraçoğlu, M., Faizi, M., & Prisyazhnaya, E. (2020). Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 987–992. [Link]

-

Ajaypraveenkumar, A., & Ganapathi Raman, R. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques and Quantum Mechanical Calculations. Journal of Chemical and Pharmaceutical Sciences, 10(1), 384-391. [Link]

-

Chen, Y. (2017). Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). Atlantis Press. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Sivakumar, S., et al. (2017). HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. [Link]

-

Csaszar, A. G., & Fogarasi, G. (1989). Scaled quantum mechanical (SQM) force field and theoretical vibrational spectrum for benzonitrile. ResearchGate. [Link]

-

Rauf, A., et al. (2024). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(II) with HSA: an experimental and molecular dynamic study. ResearchGate. [Link]

-

Faizi, M., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1591–1598. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

-

Rauf, A., et al. (2024). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. University of Johannesburg Repository. [Link]

-

Li, C., et al. (2020). The stable conformations and vibronic and cation spectroscopy of 2-ethoxybenzonitrile. Journal of Molecular Structure, 1202, 127265. [Link]

-

American Elements. (n.d.). 2-Amino-5-hydroxybenzonitrile. Retrieved January 10, 2026, from [Link]

-

Yagmur, R. (2024). DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. Graz University of Technology. [Link]

-

Kim, T., et al. (2015). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B, 119(32), 10265–10273. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE, 19(9), e0309623. [Link]

-

Ciocirlan, O., & Brinzei, M. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Proceedings, 70(1), 8. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical Products [nj-finechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. One moment, please... [jchps.com]

- 11. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 13. researchgate.net [researchgate.net]

- 14. C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pure.uj.ac.za [pure.uj.ac.za]

Unlocking the Potential of 5-Amino-2-hydroxybenzonitrile: A Technical Guide for Novel Drug Discovery and Advanced Materials

Abstract

5-Amino-2-hydroxybenzonitrile stands as a molecule of significant untapped potential, positioned at the intersection of medicinal chemistry and materials science. Its trifunctional aromatic scaffold, featuring amino, hydroxyl, and nitrile moieties, offers a versatile platform for the rational design of novel therapeutic agents and advanced functional materials. This guide delineates promising research trajectories for scientists and professionals in drug development and materials research. We will explore its potential as a core structure for generating libraries of bioactive compounds targeting oncological, microbial, and inflammatory diseases. Furthermore, we will investigate its utility as a precursor for synthesizing advanced polymers and as a ligand for the development of innovative metal-organic frameworks (MOFs) and catalysts. This document provides a robust framework of detailed, field-proven experimental protocols to empower researchers to systematically explore and exploit the latent capabilities of this compelling chemical entity.

Introduction: The Therapeutic and Material Promise of a Versatile Scaffold

The pursuit of novel molecular architectures that can address unmet needs in medicine and technology is a central theme in contemporary scientific research. This compound (C₇H₆N₂O, CAS #87029-84-3) emerges as a prime candidate for such exploration.[1][2][3][4][5] Its constituent functional groups are hallmarks of biological activity and material utility. The aminophenol substructure is a well-established pharmacophore found in a range of therapeutic agents, recognized for its role in antiproliferative and antioxidant activities.[6][7] The benzonitrile motif is not only a key component in various approved drugs but also serves as a versatile synthetic handle and a building block for complex heterocyclic systems.[2][3]

This guide is structured to provide a comprehensive roadmap for investigating this compound, moving from its potential as a central scaffold for drug discovery to its application in the synthesis of novel materials.

Potential Research Areas in Drug Discovery

The structural alerts within this compound strongly suggest its potential as a progenitor for new therapeutics. The strategic positioning of the amino, hydroxyl, and nitrile groups allows for a multitude of synthetic modifications to generate diverse chemical libraries for biological screening.

Anticancer Drug Development

The aminophenol moiety is a known structural component in compounds exhibiting potent anticancer activities.[1][8] Research has demonstrated that derivatives of aminophenol can induce apoptosis in various cancer cell lines.[1] The presence of the electron-withdrawing nitrile group on the phenyl ring of this compound could further modulate its electronic properties and biological activity.

Proposed Research Workflow:

Caption: Proposed workflow for anticancer drug discovery.

Experimental Protocols:

Protocol 2.1.1: MTT Assay for Cytotoxicity Screening [1][7][9][10]

-

Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 2.1.2: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening [5][11][12][13]

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition.

| Assay | Principle | Advantages |

| MTT | Measures metabolic activity via mitochondrial reductase. | Well-established, sensitive. |

| SRB | Measures total cellular protein content. | Less interference from compounds, stable endpoint. |

Antimicrobial Drug Development

Benzonitrile and aminophenol derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][5][14][15] The nitrile group, in particular, is a key functional group in several antimicrobial agents. The combination of these functionalities in this compound presents a promising starting point for the development of new antibacterial and antifungal agents.

Proposed Research Workflow:

Caption: Proposed workflow for antimicrobial drug discovery.

Experimental Protocol:

Protocol 2.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [3][6][16][17][18]

-

Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without test compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Drug Development

Substituted benzonitriles have been investigated as non-acidic, non-steroidal anti-inflammatory agents.[2] The aminophenol moiety is also present in some anti-inflammatory drugs. This suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory therapies.

Proposed Research Workflow:

Caption: Proposed workflow for anti-inflammatory drug discovery.

Experimental Protocol:

Protocol 2.3.1: Carrageenan-Induced Paw Edema Assay in Rats [19][20][21][22]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Research Areas in Materials Science

The unique combination of functional groups in this compound also makes it an attractive building block for advanced materials.

Synthesis of Novel Polymers

Aminophenols are known to be polymerizable monomers, leading to the formation of conductive polymers like polyaminophenols, which are derivatives of polyaniline.[4][23] The presence of the nitrile group can further influence the electronic properties and processability of the resulting polymers.

Proposed Research:

-

Electrochemical and Chemical Polymerization: Investigate the polymerization of this compound via both electrochemical and chemical oxidative methods.

-

Characterization of Polymers: Characterize the resulting polymers using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry to determine their structure and electronic properties.

-

Conductivity Measurements: Measure the electrical conductivity of the synthesized polymers to assess their potential for applications in electronics.

Ligand for Metal-Organic Frameworks (MOFs) and Catalysis

The nitrile and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel Metal-Organic Frameworks (MOFs).[24][25][26][27][28] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Additionally, benzonitrile-containing ligands have been shown to be effective in promoting certain catalytic reactions.[2][8][29][30][31]

Proposed Research:

-

MOF Synthesis: Explore the solvothermal synthesis of MOFs using this compound as a ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).

-

Structural Characterization: Characterize the resulting MOFs using single-crystal X-ray diffraction to determine their structure and porosity.

-

Gas Adsorption Studies: Evaluate the gas adsorption properties of the synthesized MOFs for gases such as H₂, CO₂, and CH₄.

-

Catalytic Applications: Investigate the use of this compound as a ligand in transition metal-catalyzed cross-coupling reactions.

Synthesis of Derivatives: A Platform for Discovery

The versatility of this compound lies in the reactivity of its three functional groups. A systematic approach to derivatization is key to unlocking its full potential.

Caption: Synthetic pathways to key derivative classes.

Synthetic Protocols:

Protocol 4.1: Synthesis of Schiff Bases [7][16][17][20][30]

-

Dissolve this compound (1 mmol) in ethanol (20 mL).

-

Add an equimolar amount of the desired aldehyde or ketone (1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 4.2: Synthesis of Benzoxazoles [5][6][19][23][29]

-

Combine this compound (1 mmol) and a carboxylic acid (1.2 mmol) in polyphosphoric acid (PPA) (10 g).

-

Heat the mixture at 180-200°C for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 4.3: Synthesis of Quinazolinones [1][9][14][26][32]

-

To a solution of this compound (1 mmol) and an aldehyde (1.2 mmol) in ethanol (20 mL), add a catalytic amount of iodine and a base (e.g., K₂CO₃).

-

Subject the reaction to electrochemical catalysis or conventional heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and extract the product.

-

Purify by column chromatography.

Protocol 4.4: Synthesis of Triazoles [3][4][18][24][25]

-

A mixture of this compound (1 mmol), a second nitrile (1.2 mmol), and hydroxylamine hydrochloride (1.5 mmol) is heated in the presence of a copper catalyst (e.g., Cu(OAc)₂).

-

The reaction proceeds through the formation of an amidoxime intermediate followed by cyclization.

-

After completion, the product is isolated and purified.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. Its inherent structural features provide a fertile ground for the generation of novel compounds with potential applications in medicine and materials science. The research avenues and detailed protocols presented in this guide offer a structured and experimentally sound approach for researchers to systematically investigate and unlock the full potential of this versatile molecule. The synthesis of diverse libraries of derivatives and their subsequent evaluation in the described biological and material science assays are anticipated to yield novel lead compounds and functional materials, thereby contributing to advancements in these critical fields of research.

References

- Chen, J., & Peng, Y. (2021). Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines Provides Quinazolinone Derivatives. The Journal of Organic Chemistry, 86(21), 14866-14882.

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 10, 2026, from [Link]

-

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved January 10, 2026, from [Link]

-